molecular formula C10H19NO B2372593 (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine CAS No. 2248216-97-7

(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine

Cat. No.: B2372593
CAS No.: 2248216-97-7
M. Wt: 169.268
InChI Key: FYQNRKVLHCNSHM-VEDVMXKPSA-N
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Description

(2R)-2-(5-Oxaspiro[34]octan-6-yl)propan-1-amine is a spirocyclic amine compound characterized by a unique spiro-structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine typically involves the formation of the spirocyclic ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amine group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amine position.

Scientific Research Applications

(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)ethan-1-amine
  • (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)butan-1-amine

Uniqueness

(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine is unique due to its specific spirocyclic structure and the position of the amine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2R)-2-(5-oxaspiro[3.4]octan-6-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8(7-11)9-3-6-10(12-9)4-2-5-10/h8-9H,2-7,11H2,1H3/t8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQNRKVLHCNSHM-VEDVMXKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC2(O1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCC2(O1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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